Cyclopropanecarboximidamide Hydrochloride

Overview

Description

Cyclopropanecarboximidamide Hydrochloride is a chemical compound with the molecular formula C₄H₉ClN₂. It is known for its unique structure, which includes a cyclopropane ring attached to a carboximidamide group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarboximidamide Hydrochloride can be synthesized through a multi-step process involving the reaction of cyclopropanecarbonitrile with hydrogen chloride and methanol, followed by the addition of ammonia. The reaction conditions typically involve maintaining the temperature between 15°C and 25°C and using solvents like toluene and methanol .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reactors equipped with thermocouples, subsurface gas feed lines, and nitrogen bubblers to ensure precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboximidamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropylamines .

Scientific Research Applications

Cyclopropanecarboximidamide Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopropanecarboximidamide Hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

- Cyclopropanecarboxamidine Hydrochloride

- Cyclopropane-1-carboximidamide Hydrochloride

- Carbamimidoylcyclopropane Hydrochloride

Comparison: Cyclopropanecarboximidamide Hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its cyclopropane ring provides unique steric and electronic properties that make it valuable in various research and industrial applications .

Biological Activity

Cyclopropanecarboximidamide hydrochloride (C4H9ClN) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

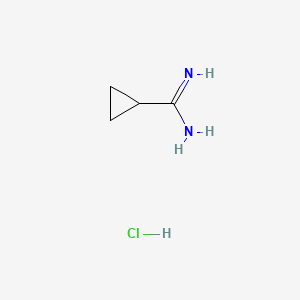

This compound is characterized by its cyclopropane ring and an amidine functional group. The molecular structure can be represented as follows:

- Molecular Formula : C4H9ClN

- CAS Number : 57297-29-7

- Molecular Weight : 109.57 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways and signaling processes.

- Enzyme Inhibition : Research indicates that cyclopropanecarboximidamide derivatives can inhibit specific metalloproteinases, which are implicated in various pathological conditions such as inflammation and cancer . This inhibition can lead to decreased tumor metastasis and improved therapeutic outcomes in cancer treatments.

- Selectivity for Sphingosine Kinase : Some studies have shown that related compounds exhibit selectivity for sphingosine kinase (SphK), which plays a crucial role in regulating sphingolipid metabolism and signaling pathways involved in cell proliferation and survival. The selectivity towards SphK2 over SphK1 has been noted, suggesting potential applications in cancer therapy .

Anti-Cancer Activity

This compound has shown promise in preclinical studies for its anti-cancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

- Cell Lines Tested : U-251 MG human glioblastoma cells, among others.

- Mechanism : Induces apoptosis through modulation of sphingolipid metabolism, leading to a decrease in S1P levels, which are associated with tumor growth and survival .

Anti-Inflammatory Effects

The compound's ability to inhibit metalloproteinases suggests its potential use in treating inflammatory diseases. By modulating enzyme activity, it may help control the inflammatory response in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Study 1: Anti-Tumor Activity Assessment

A recent study evaluated the anti-tumor efficacy of this compound derivatives against glioblastoma cells. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as effective anti-cancer agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 21g | 0.23 | U-251 MG |

| 21e | 0.45 | U-251 MG |

| 25e | 0.55 | U-251 MG |

Study 2: Inhibition of Metalloproteinases

In another study focusing on inflammatory diseases, this compound was shown to significantly inhibit MMP9 activity, which is crucial for extracellular matrix remodeling during inflammation.

| Condition | MMP9 Activity Inhibition (%) |

|---|---|

| Untreated Asthmatic | 45% |

| Treated with Compound | 75% |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of Cyclopropanecarboximidamide Hydrochloride?

- Methodological Answer : Purity assessment typically involves high-performance liquid chromatography (HPLC) coupled with UV detection, while structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS). For example, the molecular formula (C₄H₈N₂·HCl, MW 120.58) can be validated via high-resolution MS, and cyclopropane ring protons are identifiable in NMR by their distinct splitting patterns (δ ~1.0–2.0 ppm) . Thermal stability can be assessed using differential scanning calorimetry (DSC).

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Due to incomplete toxicological data, adhere to strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and fume hood use. Avoid inhalation of dust/aerosols and direct skin contact. Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion . Store in a cool, dry environment (4°C recommended) away from oxidizing agents .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer : Synthesis often involves cyclopropane ring formation via [2+1] cycloaddition, followed by carboximidamide functionalization. A reported route uses cyclopropanecarbonyl chloride reacted with ammonia under controlled pH, followed by hydrochlorination. Intermediates like cyclopropanecarbonyl chloride (CAS 3581-45-9) require anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at intervals (0, 1, 3, 7 days). For hydrolytic stability, compare pseudo-first-order rate constants (kobs) across pH ranges. Include mass balance assessments to identify degradation products .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ determination in triplicate with positive controls). Address batch-to-batch variability by characterizing purity (≥95% by HPLC) and confirming salt form (HCl vs. free base). Use cheminformatics tools (e.g., molecular docking) to reconcile structure-activity relationships .

Q. How can computational modeling optimize the design of this compound analogs for enhanced target selectivity?

- Methodological Answer : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to assess target binding (e.g., enzyme active sites). Validate predictions with in vitro assays, prioritizing compounds with >100-fold selectivity over off-target isoforms (e.g., RORα/RORβ vs. RORγt) .

Q. What experimental frameworks are recommended for evaluating the metabolic fate of this compound in preclinical models?

- Methodological Answer : Use radiolabeled (¹⁴C) compound in hepatocyte incubations or microsomal assays (CYP450 isoforms). Track metabolites via LC-MS/MS and correlate findings with in vivo pharmacokinetic studies (plasma/tissue sampling). Apply allometric scaling to extrapolate human clearance rates .

Q. Data Analysis and Reproducibility

Q. What statistical approaches address variability in this compound bioactivity datasets?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response data, use nonlinear regression (e.g., log[inhibitor] vs. normalized response) in GraphPad Prism. Report 95% confidence intervals and effect sizes to quantify reproducibility .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Properties

IUPAC Name |

cyclopropanecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYOZJIRAVZGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347308 | |

| Record name | Cyclopropanecarboximidamide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57297-29-7 | |

| Record name | Cyclopropanecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57297-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 57297-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboximidamide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.